molecular formula C8H5BrCl2O3S B13256198 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride

Cat. No.: B13256198
M. Wt: 332.00 g/mol
InChI Key: ONDYFQXGIQQXHG-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride (CAS: N/A, molecular formula: C₉H₅BrCl₂O₃S) is a multifunctional aromatic compound featuring a benzoyl chloride core substituted with bromine (Br), chlorosulfonyl (ClSO₂), and methyl (CH₃) groups. The chlorosulfonyl group enhances electrophilicity, making the compound reactive in nucleophilic substitutions, while the methyl group introduces steric and electronic modulation. It is primarily utilized in synthesizing sulfonamide derivatives, pharmaceuticals, and agrochemicals due to its dual reactivity (acyl chloride and sulfonyl chloride functionalities) .

Properties

Molecular Formula

C8H5BrCl2O3S

Molecular Weight

332.00 g/mol

IUPAC Name

3-bromo-5-chlorosulfonyl-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5BrCl2O3S/c1-4-6(9)2-5(8(10)12)3-7(4)15(11,13)14/h2-3H,1H3

InChI Key

ONDYFQXGIQQXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Bromination of Methyl-Substituted Benzene Derivatives

The bromination step usually targets the aromatic ring of 4-methylbenzoyl derivatives or related intermediates. For example, 3-bromo-4-methylbenzoic acid or its esters can be prepared by selective bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature conditions (0–30°C) to avoid polybromination or side reactions.

Step Reagents & Conditions Notes Yield (%)
Bromination NBS, THF solvent, 0–10°C, 3 h stirring Controlled addition to avoid overbromination ~90%

Introduction of Chlorosulfonyl Group

The chlorosulfonyl group is introduced by sulfonation of the aromatic ring followed by chlorination. This is commonly achieved by reacting the bromo-methylbenzoyl intermediate with chlorosulfonic acid (ClSO3H) under controlled temperature (often 0–50°C) to form the sulfonyl chloride substituent at the 5-position.

Step Reagents & Conditions Notes Yield (%)
Sulfonation & Chlorination Chlorosulfonic acid, 0–50°C, 2–4 h Requires careful temperature control to avoid decomposition Moderate to high

Conversion to Benzoyl Chloride

The final step involves converting the corresponding carboxylic acid or ester intermediate to the benzoyl chloride derivative. This is typically done using oxalyl chloride (COCl)2 or thionyl chloride (SOCl2) at elevated temperatures (around 80°C) for several hours.

Step Reagents & Conditions Notes Yield (%)
Acid to Acyl Chloride Oxalyl chloride, 80°C, 3 h High yield, efficient chlorination of acid group ~97%

Representative Synthetic Scheme

A summarized synthetic pathway is:

  • Start from 4-methylbenzoic acid or ester.
  • Brominate at the 3-position using NBS under cooling.
  • React the bromo intermediate with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
  • Convert the carboxylic acid to benzoyl chloride using oxalyl chloride.

Experimental Data and Yields

Compound Intermediate Reaction Conditions Yield (%) Purity (HPLC) Characterization Methods
3-Bromo-4-methylbenzoic acid (or ester) NBS, THF, 0–10°C, 3 h ~90 >98% 1H NMR, HPLC
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid Chlorosulfonic acid, 0–50°C, 2–4 h 70–85 >95% IR (S=O stretch), NMR
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride Oxalyl chloride, 80°C, 3 h 95–97 >98% 1H NMR, IR (C=O stretch), HPLC

Notes on Reaction Optimization

  • Temperature control is critical during bromination and sulfonation to minimize side reactions.
  • Solvent choice such as THF or chlorinated solvents can influence reaction rates and selectivity.
  • Purification often involves extraction, washing with aqueous bases or acids, and recrystallization using solvents like heptane.
  • Scale-up considerations include maintaining stirring efficiency and heat dissipation to ensure consistent yields.

Summary of Key Literature Sources

Source Focus Contribution
CN101735023A Patent Hydrolysis and diazonium salt methods for related brominated phenols Provides hydrolysis and purification protocols relevant to aromatic bromides
VulcanChem & Smolecule Product Descriptions Chemical properties and synthesis overview of sulfonyl chlorides Details sulfonation and chlorination steps, safety considerations
Thieme Journal Article Industrial scale-up of brominated benzoic acid derivatives Offers bromination and scale-up reaction conditions for related compounds
ChemicalBook Synthesis Note Detailed synthesis of 3-bromo-4-methylbenzoyl chloride Provides optimized chlorination conditions with oxalyl chloride

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other by-products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoyl chlorides, while hydrolysis typically produces sulfonic acids.

Scientific Research Applications

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include functional groups in organic molecules, leading to the formation of new bonds and the modification of existing structures. The pathways involved are typically those of electrophilic aromatic substitution and nucleophilic acyl substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related benzoyl and sulfonyl chlorides to highlight substituent effects on reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity Profile Applications/Findings
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride C₉H₅BrCl₂O₃S Br, ClSO₂, CH₃ (meta/para) High reactivity in sulfonamide formation Drug intermediates, proteomics research
3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid C₇H₃BrClFO₃S Br, ClSO₂, F (ortho) Enhanced electrophilicity due to F HBV capsid assembly modulators
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride C₈H₂BrCl₂F₃O Br, Cl, CF₃ (ortho/para) High halogen density improves stability Specialty chemical synthesis
4-Bromobenzoyl chloride C₇H₄BrClO Br (para) Moderate reactivity in acylation Polymer catalysts, dyes
4-Methylbenzoyl chloride C₈H₇ClO CH₃ (para) Electron-donating CH₃ reduces electrophilicity IC50 ~6–8 μM in antimicrobial studies

Key Findings

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (ClSO₂, Br, CF₃) : Increase electrophilicity of the carbonyl/sulfonyl groups, accelerating nucleophilic substitutions. For example, 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride reacts efficiently with amines to form sulfonamides, whereas 4-methylbenzoyl chloride (electron-donating CH₃) shows slower acylation kinetics .
  • Halogen Positioning : Bromine at the meta position (as in the target compound) reduces steric hindrance compared to ortho-substituted analogs like 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride, enabling broader substrate compatibility .

Biological Activity :

  • The 4-methylbenzoyl moiety in pyrrole derivatives demonstrated IC50 values of 6–8 μM against pathogens, outperforming methoxy-substituted analogs (IC50 >10 μM) . This suggests that the methyl group in the target compound may enhance bioactivity compared to bulkier substituents.

Synthetic Utility: The chlorosulfonyl group enables dual functionalization (e.g., amidation followed by sulfonylation), as seen in the synthesis of hepatitis B virus (HBV) capsid modulators .

Physical Properties: Solubility: The target compound’s chlorosulfonyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-sulfonylated analogs like 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride, which is more lipophilic . Stability: Halogen-rich analogs (e.g., 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride) exhibit higher thermal stability due to reduced electron density .

Biological Activity

3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride is a sulfonyl chloride derivative characterized by its unique molecular structure, which includes a bromine atom, a chlorosulfonyl group, and a benzoyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug development, due to its potential biological activities.

  • Molecular Formula : C₇H₄BrClO₂S
  • Molecular Weight : 332.00 g/mol
  • Structure : The compound features a bromine substituent at the 3-position and a chlorosulfonyl group at the 5-position of the aromatic ring, with a methyl group at the 4-position. This arrangement enhances its reactivity towards nucleophiles, making it a candidate for various chemical syntheses and biological studies .

Biological Activity Overview

The biological activity of 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride primarily revolves around its interactions with biomolecules, including proteins and nucleic acids. Research indicates that the compound can modify these molecules, potentially leading to therapeutic applications.

Interaction Studies

  • Nucleophilic Reactivity : The compound's chlorosulfonyl group is highly reactive towards nucleophiles, which can result in modifications of proteins or nucleic acids. This reactivity is crucial for understanding its potential role in drug development and therapeutic applications .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown activity against various bacterial strains, indicating that 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride may possess similar properties .

Study on Structural Analogues

A comparative study of structurally similar compounds revealed that variations in substituents significantly affect biological activity. For example:

Compound NameCAS NumberKey Features
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoyl chloride1597211-83-0Similar structure but different methyl position
3-Chlorobenzenesulfonyl chloride2888-06-4Lacks bromine but retains sulfonyl functionality
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate1000932-93-3Ethyl ester instead of acyl chloride

These comparisons highlight how structural modifications can influence the reactivity and biological activity of sulfonyl chloride derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride in laboratory settings?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with a brominated and methyl-substituted benzoic acid precursor. Introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C), followed by quenching with thionyl chloride to form the sulfonyl chloride moiety. Finally, convert the carboxylic acid to the benzoyl chloride using oxalyl chloride or phosphorus pentachloride in anhydrous conditions. Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and integration ratios. FT-IR can validate functional groups (C=O at ~1750 cm⁻¹, S=O at ~1370/1180 cm⁻¹). HPLC (reverse-phase C18 column, UV detection at 254 nm) or GC-MS (for volatile derivatives) assesses purity. Elemental analysis or high-resolution mass spectrometry (HRMS) confirms molecular formula .

Q. What are the critical storage and handling protocols given its reactive functional groups?

  • Methodological Answer : Store under inert gas (argon) at –20°C in airtight, moisture-resistant containers. Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Handle in a glovebox or fume hood with PPE (nitrile gloves, goggles). Avoid contact with alcohols, amines, or water, as rapid exothermic reactions may occur .

Advanced Research Questions

Q. What strategies can mitigate competing reactions during nucleophilic substitutions involving both benzoyl and sulfonyl chloride groups?

  • Methodological Answer : Employ selective protection/deprotection : Temporarily protect the benzoyl chloride with tert-butoxycarbonyl (Boc) groups using DMAP catalysis, allowing sulfonyl chloride reactions (e.g., with amines). Alternatively, modulate reaction temperatures: Sulfonyl chlorides react faster with aliphatic amines at 0°C, while benzoyl chlorides require higher temperatures (25–40°C) for aryl nucleophiles .

Q. How can researchers resolve contradictory data regarding the compound’s stability under different solvent systems?

  • Methodological Answer : Conduct accelerated stability studies in solvents (e.g., DCM, THF, DMF) at varying temperatures. Monitor degradation via HPLC-UV at intervals (0, 24, 72 hours). For polar aprotic solvents (DMF), trace water content (Karl Fischer titration) correlates with hydrolysis rates. Use DFT calculations (Gaussian 16) to model solvent interactions and predict stability trends .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrophilicity indices for the benzoyl and sulfonyl chloride groups. Solvent effects can be modeled using the COSMO-RS framework. Molecular dynamics simulations (AMBER) predict steric hindrance in bulky nucleophile reactions. Validate predictions with small-scale kinetic studies .

Q. How to analyze and identify byproducts formed during the synthesis of derivatives using this compound?

  • Methodological Answer : Use LC-MS/MS (ESI+ mode) with a C18 column to separate byproducts. Compare fragmentation patterns with libraries (e.g., NIST). For non-volatile byproducts, isolate via preparative TLC and characterize using 2D NMR (HSQC, HMBC) to assign structural motifs. Track intermediates via in-situ IR spectroscopy during reactions .

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